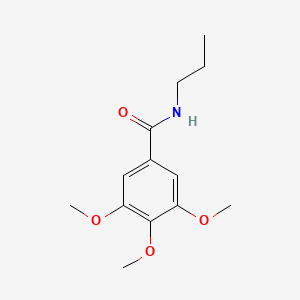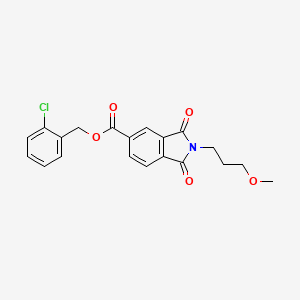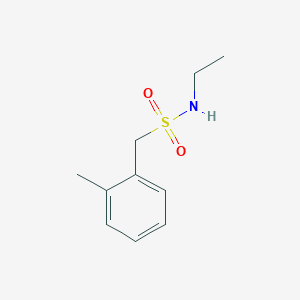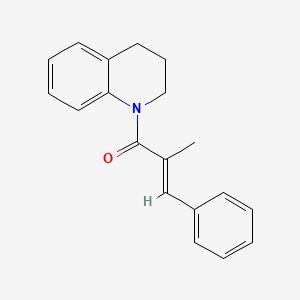![molecular formula C23H26N4O2 B4642189 N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B4642189.png)
N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide
説明
N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide, commonly known as BPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPI is a synthetic compound that belongs to the family of indole-based compounds and has shown promising results in scientific research.
科学的研究の応用
BPI has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, BPI has been studied for its potential as an antipsychotic and antidepressant drug. In pharmacology, BPI has been investigated for its potential as a neuroprotective agent and a modulator of the immune system. In neuroscience, BPI has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor and the dopamine D2 receptor.
作用機序
The mechanism of action of BPI is not fully understood, but it has been suggested that it acts as a modulator of various receptors in the brain and the immune system. BPI has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. BPI has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood, reward, and movement.
Biochemical and Physiological Effects
BPI has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammation, and the reduction of oxidative stress. BPI has also been shown to have neuroprotective effects, including the prevention of neuronal death and the promotion of neuronal survival.
実験室実験の利点と制限
BPI has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, BPI also has some limitations, including its high cost and the lack of information about its long-term effects.
将来の方向性
There are several future directions for the research on BPI, including the investigation of its potential as a therapeutic agent for various diseases, including neurodegenerative diseases, psychiatric disorders, and cancer. Other future directions include the development of new synthesis methods for BPI, the exploration of its structure-activity relationship, and the investigation of its potential as a tool for studying the sigma-1 receptor and the dopamine D2 receptor.
Conclusion
In conclusion, BPI is a synthetic compound that has shown promising results in scientific research. BPI has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The synthesis of BPI involves the reaction of 1H-indole-2-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent and a catalyst. The mechanism of action of BPI is not fully understood, but it has been suggested that it acts as a modulator of various receptors in the brain and the immune system. BPI has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, BPI also has some limitations, including its high cost and the lack of information about its long-term effects. There are several future directions for the research on BPI, including the investigation of its potential as a therapeutic agent for various diseases and the development of new synthesis methods.
特性
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-22(27-14-12-26(13-15-27)17-18-6-2-1-3-7-18)10-11-24-23(29)21-16-19-8-4-5-9-20(19)25-21/h1-9,16,25H,10-15,17H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAGPUSTOYAMEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B4642111.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]morpholine](/img/structure/B4642123.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4642130.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4642145.png)
![N-[3-(butyrylamino)phenyl]-2-(2-ethoxyethoxy)benzamide](/img/structure/B4642163.png)
![1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-N,N-diethyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4642175.png)


![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642195.png)
![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)


![2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642212.png)
![methyl 3-({[(4-methoxybenzyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4642220.png)